1-Bromo-4-methoxy-2-(methylsulfanyl)benzene
Overview
Description
1-Bromo-4-methoxy-2-(methylsulfanyl)benzene: is an organic compound with the molecular formula C8H9BrOS . It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group, and a methylsulfanyl group. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-methoxy-2-(methylsulfanyl)benzene using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or carbon tetrachloride at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions, where the bromine atom is replaced by hydrogen using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and boronic acid in an aqueous or organic solvent.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl compounds.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
1-Bromo-4-methoxy-2-(methylsulfanyl)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, where its derivatives may exhibit biological activity and therapeutic potential.
Material Science: It is utilized in the synthesis of functional materials, including polymers and advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene in various reactions involves its functional groups:
Bromine Atom: Acts as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.
Methoxy Group: Provides electron-donating effects, influencing the reactivity and stability of the compound in various reactions.
Methylsulfanyl Group: Can undergo oxidation to form sulfone, altering the electronic properties and reactivity of the compound.
Comparison with Similar Compounds
1-Bromo-4-methoxybenzene: Lacks the methylsulfanyl group, making it less versatile in certain reactions.
1-Bromo-2-methoxy-4-(methylsulfanyl)benzene: Similar structure but different substitution pattern, affecting its reactivity and applications.
4-Bromo-1-methyl-2-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a methylsulfanyl group, leading to different chemical properties and reactivity.
Uniqueness: 1-Bromo-4-methoxy-2-(methylsulfanyl)benzene is unique due to the presence of both methoxy and methylsulfanyl groups, which provide a combination of electron-donating and electron-withdrawing effects. This unique combination enhances its reactivity and versatility in various chemical reactions, making it a valuable compound in organic synthesis and research .
Properties
IUPAC Name |
1-bromo-4-methoxy-2-methylsulfanylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrOS/c1-10-6-3-4-7(9)8(5-6)11-2/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBHGZRFGJBINM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70448475 | |
Record name | 1-bromo-4-methoxy-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72856-79-2 | |
Record name | 1-bromo-4-methoxy-2-(methylsulfanyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70448475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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